Gatifloxacin

Übersicht

Beschreibung

Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family . It inhibits the bacterial enzymes DNA gyrase and topoisomerase IV . It was patented in 1986 and approved for medical use in 1999 .

Synthesis Analysis

The synthesis of new derivatives of gatifloxacin and their biological activities have been studied . The focus has been on introducing new functional groups to the gatifloxacin molecule .Molecular Structure Analysis

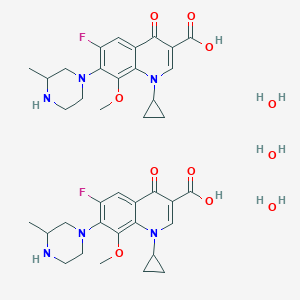

Gatifloxacin has a molecular formula of C19H22FN3O4 and a molar mass of 375.400 g·mol −1 . The IUPAC name for Gatifloxacin is 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid .Chemical Reactions Analysis

A stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of gatifloxacin, its degradation products, and its process-related impurities . Substantial degradation was observed during oxidative hydrolysis .Physical And Chemical Properties Analysis

Gatifloxacin is a fluoroquinolone antimicrobial with a broad spectrum of action against gram-positive and gram-negative, aerobic and anaerobic organisms . The most frequent methods for evaluating Gatifloxacin in pharmaceutical matrices were HPLC (50%) for both the analysis of pharmaceutical and biological matrices .Wissenschaftliche Forschungsanwendungen

Antibacterial Agent

Gatifloxacin is an antibiotic agent and a member of the fourth-generation fluoroquinolone family . It works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV .

Treatment of Respiratory Tract Infections

It was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections .

Ocular Infection Treatment

Gatifloxacin is reported to be useful to treat ocular infection and does not appear to cause phototoxic effects .

Tuberculosis Treatment

Gatifloxacin exhibits antibacterial efficacy against Mycobacterium, treating tuberculosis .

Pneumonia Treatment

Gatifloxacin also shows antibacterial efficacy against Streptococcus, treating pneumonia .

Analytical Research

This compound has been the focus of recent advances in analytical techniques for assessment of Gatifloxacin only or in combinations with other drugs in various biological media . Techniques include High-performance liquid chromatography, Spectrophotometry, electrochemical methods, Spectrofluorometric and High-performance thin layer chromatography .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H22FN3O4.3H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;;;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJMZKDEVNTXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50F2N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gatifloxacin sesquihydrate | |

CAS RN |

180200-66-2 | |

| Record name | Gatifloxacin sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-1-cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolicarboxylic acid sesquihydrate. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GATIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4618BD7KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Gatifloxacin?

A1: Gatifloxacin, an 8-methoxy fluoroquinolone, exerts its antibacterial activity primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. [, ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Gatifloxacin disrupts bacterial DNA synthesis and ultimately leads to bacterial cell death.

Q2: How does the presence of the 8-methoxy group in Gatifloxacin influence its activity compared to other fluoroquinolones?

A2: The 8-methoxy group in Gatifloxacin contributes to its enhanced potency against Gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus (MSSA), compared to other fluoroquinolones like ciprofloxacin and ofloxacin. [] This structural feature also appears to play a role in its activity against some anaerobic bacteria, like Bacteroides fragilis. []

Q3: Are there differences in the development of resistance against Gatifloxacin compared to other fluoroquinolones?

A4: Studies indicate that Gatifloxacin might have a lower propensity for selecting resistant mutants compared to some other fluoroquinolones. [] Mutations in both topoisomerase IV and DNA gyrase are often required for clinically significant resistance to develop. [] Additionally, Gatifloxacin maintains its bactericidal effect even against some double mutants, unlike some other fluoroquinolones. []

Q4: What is the molecular formula and weight of Gatifloxacin?

A4: Gatifloxacin has a molecular formula of C19H22F2N6O4 and a molecular weight of 440.4 g/mol.

Q5: How does the presence of benzalkonium chloride (BAK) affect the activity of Gatifloxacin?

A6: Benzalkonium chloride significantly enhances the antibacterial activity of Gatifloxacin against Gram-positive staphylococci, including MRSA. [, ] The combination leads to substantially lower minimum inhibitory concentrations (MICs) and mutant prevention concentrations (MPCs) compared to Gatifloxacin alone. [, ] This synergistic effect is particularly relevant for ophthalmic formulations of Gatifloxacin like Zymar, where BAK acts as a preservative. []

Q6: What is the bioavailability of oral Gatifloxacin?

A7: Oral administration of a single 400 mg dose of Gatifloxacin alone in healthy volunteers resulted in a mean area under the curve from time zero to infinity (AUC0–∞) of 33.5 ± 5.9 μg · h/ml, with urine recovery averaging 83%. []

Q7: Does the co-administration of antacids affect the bioavailability of Gatifloxacin?

A8: Concurrent administration of aluminum magnesium hydroxide (Maalox) significantly reduces the peak concentration (Cmax) and AUC of Gatifloxacin. [] The optimal time between Gatifloxacin administration and the intake of aluminum-containing antacids is recommended to be at least 4 hours to minimize this interaction. []

Q8: What are the pharmacokinetics of Gatifloxacin in children?

A9: In a study involving infants and children aged 6 months to 16 years, a single oral dose of Gatifloxacin suspension (5, 10, or 15 mg/kg; 600 mg maximum) resulted in an apparent clearance of 5.5 ± 2.1 ml/min/kg and a half-life of 5.1 ± 1.4 h. [] The maximum concentration and AUC increased proportionally with the dose, and at 10 mg/kg, the AUC consistently exceeded 20 μg · h/ml. [] These data suggest a potential dosing regimen of 10 mg/kg every 24 hours for pediatric patients. []

Q9: What is the in vitro activity of Gatifloxacin against common respiratory pathogens?

A11: Gatifloxacin demonstrates potent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes. [, ] Studies show high susceptibility rates and MIC90 values generally lower than those of other fluoroquinolones. [, ]

Q10: Has Gatifloxacin shown efficacy in animal models of bacterial infections?

A12: Yes, Gatifloxacin has shown promising efficacy in various animal models of bacterial infections. For instance, in a rabbit model of Mycobacterium chelonae keratitis, topical Gatifloxacin 0.3% significantly reduced the number of mycobacterial organisms compared to controls and showed enhanced efficacy when combined with fortified amikacin and clarithromycin. []

Q11: What is the efficacy of Gatifloxacin in treating acute otitis media in children?

A13: In a randomized controlled trial involving children with recurrent or nonresponsive acute otitis media (AOM), Gatifloxacin demonstrated comparable clinical efficacy to amoxicillin/clavulanate. [] The study reported similar clinical cure rates and sustained clinical cures between the two treatment groups. []

Q12: What are the common mechanisms of resistance to Gatifloxacin in bacteria?

A14: Resistance to Gatifloxacin, as with other fluoroquinolones, primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, ] These mutations reduce the binding affinity of Gatifloxacin to these target enzymes, thereby decreasing its efficacy.

Q13: Is there a correlation between hydrophobicity and resistance to Gatifloxacin in Staphylococcus aureus?

A15: Studies have observed a negative correlation between the hydrophobicity of fluoroquinolones and their activity against NorA-overproducing strains of Staphylococcus aureus. [] Gatifloxacin, being relatively hydrophobic, shows a slight decrease in activity against such strains due to efflux pump-mediated resistance. []

Q14: Are there any reported adverse effects associated with Gatifloxacin use?

A16: While generally well-tolerated, Gatifloxacin has been associated with various adverse effects, including gastrointestinal disturbances like nausea and diarrhea. []

Q15: Can the ocular delivery of Gatifloxacin be improved for enhanced therapeutic effects?

A17: Yes, research has focused on developing controlled-release formulations to enhance the ocular bioavailability and residence time of Gatifloxacin. For instance, a polyethylene glycol-dithiothreitol-boric acid (PDB) hydrogel loaded with Gatifloxacin demonstrated superior therapeutic effects compared to conventional eye drops in a mouse model of bacterial keratitis. []

Q16: Does oral Gatifloxacin penetrate the vitreous humor, and if so, what are the implications?

A18: Yes, oral Gatifloxacin demonstrates good penetration into the vitreous humor, achieving clinically relevant concentrations. [] This finding suggests its potential utility in prophylactic and therapeutic strategies for endophthalmitis. []

Q17: What analytical methods are commonly used for the quantification of Gatifloxacin in biological samples?

A19: High-performance liquid chromatography (HPLC) is frequently employed for quantifying Gatifloxacin concentrations in biological samples like serum, vitreous humor, and aqueous humor. [, ]

Q18: Are there any alternative analytical techniques for Gatifloxacin analysis?

A20: Yes, high-performance thin-layer chromatography (HPTLC) has also been explored as a viable method for analyzing Gatifloxacin and its related substances. [, ] This technique offers advantages in terms of simplicity, speed, and cost-effectiveness, making it suitable for routine analysis. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)